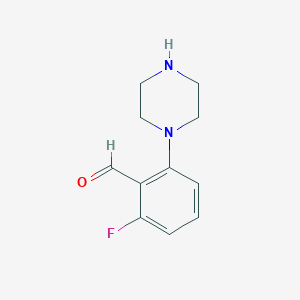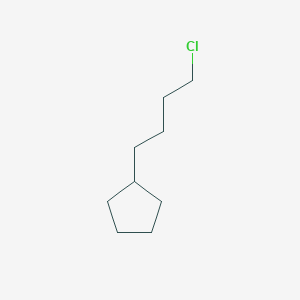
(4-Chlorobutyl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorobutyl)cyclopentane is an organic compound with the molecular formula C9H17Cl It consists of a cyclopentane ring substituted with a 4-chlorobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobutyl)cyclopentane typically involves the alkylation of cyclopentane with 4-chlorobutyl chloride. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: 50-80°C
Solvent: Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous feeding of cyclopentane and 4-chlorobutyl chloride into the reactor, along with a base. The reaction mixture is then heated to the desired temperature, and the product is continuously extracted and purified using distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorobutyl)cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the chlorobutyl group to a butyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of 4-hydroxybutylcyclopentane, 4-oxobutylcyclopentane, or 4-carboxybutylcyclopentane.
Reduction: Formation of butylcyclopentane.
Substitution: Formation of 4-hydroxybutylcyclopentane, 4-aminobutylcyclopentane, or 4-mercaptobutylcyclopentane.
Scientific Research Applications
(4-Chlorobutyl)cyclopentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Material Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.
Industrial Chemistry: The compound is employed in the production of specialty chemicals and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of (4-Chlorobutyl)cyclopentane depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The chlorine atom in the 4-chlorobutyl group is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Oxidation: The compound undergoes electron transfer reactions, leading to the formation of oxidized products.
Reduction: The compound accepts electrons from a reducing agent, resulting in the reduction of the chlorobutyl group to a butyl group.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
Butylcyclopentane: A cyclopentane ring substituted with a butyl group.
(4-Bromobutyl)cyclopentane: Similar to (4-Chlorobutyl)cyclopentane but with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to the presence of the chlorine atom in the 4-chlorobutyl group, which imparts distinct reactivity and chemical properties. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-chlorobutylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Cl/c10-8-4-3-7-9-5-1-2-6-9/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPGTERZFHWBIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde](/img/structure/B13162355.png)
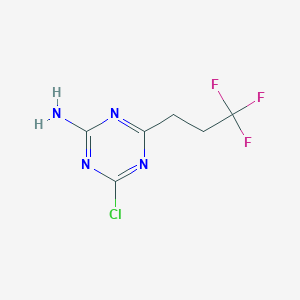
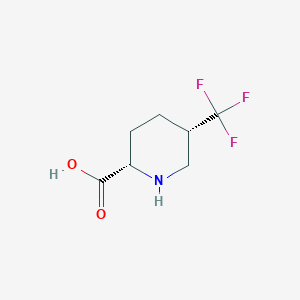
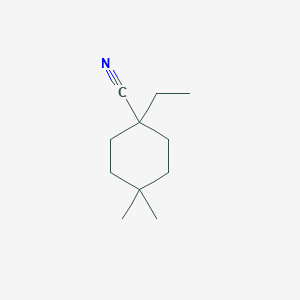

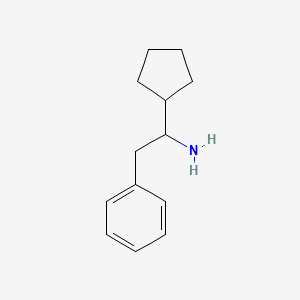

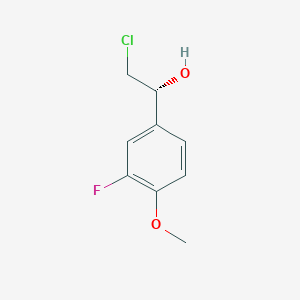
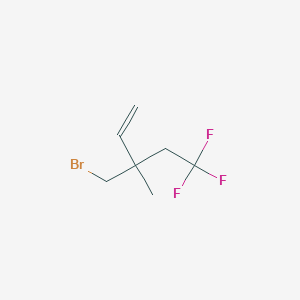
![3-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13162392.png)
